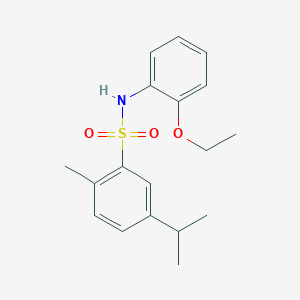
3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzotriazole-based UV absorber that has been synthesized and studied for its various properties.
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide involves the absorption of UV radiation. The compound absorbs UV radiation in the range of 290-400 nm, which is the range of UV radiation that is most harmful to human skin. The compound absorbs the UV radiation and converts it into heat, which is dissipated harmlessly.
Biochemical and Physiological Effects:
This compound has been found to have no significant biochemical or physiological effects. The compound has been tested for its toxicity and has been found to be non-toxic. The compound has also been tested for its potential to cause skin irritation and has been found to be non-irritating.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide in lab experiments include its high UV absorption efficiency, its non-toxic nature, and its non-irritating properties. The limitations of using the compound in lab experiments include its relatively high cost and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide. One future direction is the study of the compound's potential applications in the field of photovoltaics. The compound has been found to improve the efficiency of solar cells, and further research could lead to the development of more efficient solar cells.
Another future direction is the study of the compound's potential applications in the field of medicine. The compound has been found to have no significant biochemical or physiological effects, and further research could lead to the development of new drugs or therapies.
Conclusion:
This compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to be an effective UV absorber and has been used in the synthesis of sunscreen formulations. The compound has also been studied for its potential applications in the field of photovoltaics, where it has been found to improve the efficiency of solar cells. Further research is needed to fully understand the compound's potential applications and to develop new applications for the compound.
Synthesemethoden
The synthesis of 3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide involves the reaction of 2-phenyl-2H-benzo[d][1,2,3]triazole-5-amine with 2-furoyl chloride in the presence of triethylamine. The reaction yields the desired compound with a yield of approximately 70%. The compound can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide has been extensively studied for its potential applications in various fields. The compound has been found to be an effective UV absorber and has been used in the synthesis of sunscreen formulations. The compound has also been studied for its potential applications in the field of photovoltaics, where it has been found to improve the efficiency of solar cells.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(6-methyl-2-phenylbenzotriazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-14-12-18-19(23-24(22-18)15-6-3-2-4-7-15)13-17(14)21-20(25)10-9-16-8-5-11-26-16/h2-13H,1H3,(H,21,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXHTZAHJQWOJA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)



![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-benzylbenzamide](/img/structure/B5863047.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)